molecular formula C8H12F2O B13474980 [3-(1,1-Difluoroethyl)bicyclo[1.1.1]pentan-1-yl]methanol

[3-(1,1-Difluoroethyl)bicyclo[1.1.1]pentan-1-yl]methanol

Cat. No.: B13474980
M. Wt: 162.18 g/mol
InChI Key: ZBURMHZCRJSRTP-UHFFFAOYSA-N
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Description

[3-(1,1-Difluoroethyl)bicyclo[111]pentan-1-yl]methanol is a chemical compound with the molecular formula C8H12F2O It is characterized by the presence of a bicyclo[111]pentane core, which is a highly strained and rigid structure, and a difluoroethyl group attached to it

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [3-(1,1-Difluoroethyl)bicyclo[1.1.1]pentan-1-yl]methanol typically involves the use of [1.1.1]propellane as a starting material. One common method is the visible light-induced gem-difluoroallylation of [1.1.1]propellane. In this reaction, sulfonyl radicals generated from sodium arylsulfinates add to [1.1.1]propellane to form bicyclo[1.1.1]pentane radicals, which are then trapped by α-trifluoromethyl alkenes to form the desired product . This method is characterized by mild reaction conditions and a wide reactant scope.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

[3-(1,1-Difluoroethyl)bicyclo[1.1.1]pentan-1-yl]methanol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The difluoroethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.

    Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield a ketone or aldehyde, while substitution reactions could introduce a wide range of functional groups.

Scientific Research Applications

[3-(1,1-Difluoroethyl)bicyclo[11

    Chemistry: It can be used as a building block for the synthesis of more complex molecules due to its unique structure.

    Biology: The compound’s structural features may make it useful in the study of molecular interactions and enzyme mechanisms.

    Medicine: Its potential as a pharmacophore could be explored for the development of new drugs.

    Industry: The compound could be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of [3-(1,1-Difluoroethyl)bicyclo[1.1.1]pentan-1-yl]methanol would depend on its specific application. In a biological context, it could interact with molecular targets such as enzymes or receptors, potentially inhibiting or activating their function. The rigid bicyclo[1.1.1]pentane core may play a role in stabilizing the compound’s interaction with its target.

Comparison with Similar Compounds

Similar Compounds

    Bicyclo[1.1.1]pentane derivatives: These compounds share the same core structure but differ in the substituents attached to the bicyclo[1.1.1]pentane ring.

    Difluoroethyl compounds: These compounds contain the difluoroethyl group but may have different core structures.

Uniqueness

The uniqueness of [3-(1,1-Difluoroethyl)bicyclo[1.1.1]pentan-1-yl]methanol lies in the combination of the highly strained bicyclo[1.1.1]pentane core and the difluoroethyl group. This combination imparts unique chemical and physical properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C8H12F2O

Molecular Weight

162.18 g/mol

IUPAC Name

[3-(1,1-difluoroethyl)-1-bicyclo[1.1.1]pentanyl]methanol

InChI

InChI=1S/C8H12F2O/c1-6(9,10)8-2-7(3-8,4-8)5-11/h11H,2-5H2,1H3

InChI Key

ZBURMHZCRJSRTP-UHFFFAOYSA-N

Canonical SMILES

CC(C12CC(C1)(C2)CO)(F)F

Origin of Product

United States

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